molecular formula C17H28N2O2 B2636386 1-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361863-85-4

1-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one

Cat. No. B2636386
CAS RN: 2361863-85-4
M. Wt: 292.423
InChI Key: MPQCWBPJCZQODJ-UHFFFAOYSA-N
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Description

  • Core Structure : The central piperidine ring consists of six members, including one nitrogen atom and five carbon atoms in the sp3-hybridized state. This heterocyclic ring plays a crucial role in medicinal chemistry due to its prevalence in various pharmaceuticals and bioactive molecules .

2.

Synthesis Analysis

  • Piperidinones : Introduction of carbonyl groups within the piperidine ring .

3.

Molecular Structure Analysis

The molecular formula of 1-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one suggests a propenone moiety attached to a piperidine ring. For a detailed depiction, refer to the chemical structure .

4.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination. These reactions can lead to diverse piperidine derivatives with distinct functional groups .

8.

Future Directions

Researchers should continue exploring the pharmacological applications of synthetic and natural piperidines. Novel derivatives may hold promise as potential drugs. Additionally, efficient synthetic methods for substituted piperidines remain an ongoing research focus .

properties

IUPAC Name

1-[4-(3-ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-4-15(20)18-11-7-14(8-12-18)16(21)19-10-6-9-17(3,5-2)13-19/h4,14H,1,5-13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQCWBPJCZQODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN(C1)C(=O)C2CCN(CC2)C(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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